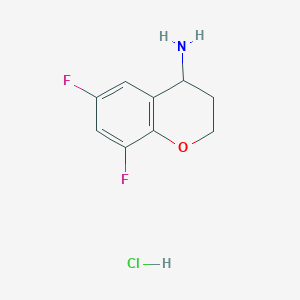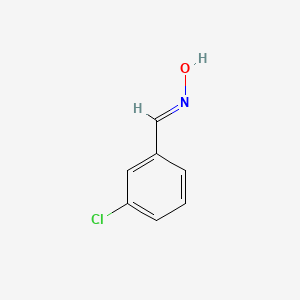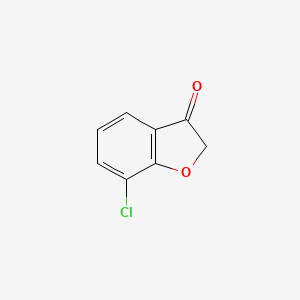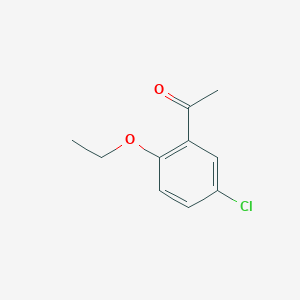
1-(5-Chloro-2-ethoxyphenyl)ethanone
説明
1-(5-Chloro-2-ethoxyphenyl)ethanone , also known by its chemical formula C9H9ClO2 , is a compound with intriguing properties. Its molecular weight is approximately 184.62 g/mol . The compound exhibits a liquid or semi-solid physical form and is typically stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The molecular structure of 1-(5-Chloro-2-ethoxyphenyl)ethanone consists of a chlorinated phenyl ring (5-chloro-2-ethoxyphenyl) attached to an ethanone group. The chlorine atom and the ethoxy group contribute to its distinct properties. The IUPAC Standard InChI representation is: InChI=1S/C9H9ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 .
科学的研究の応用
Synthesis and Chemical Characterization
Facile Synthesis for Enantiomers : A study by Zhang et al. (2014) developed a 7-step process to synthesize enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, starting from a related compound. This process is notable for its cost-effectiveness, scalability, and ability to produce enantiomers with high purity (Zhang et al., 2014).
Hydrogen Bonded Crystal Structure : Majumdar (2016) investigated the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone, providing detailed information on its molecular structure, bond parameters, and spectral data using DFT computational methods (Majumdar, 2016).
Charge Density Analysis : Hibbs et al. (2003) conducted a study on the total experimental charge density in a related compound, 1-(2-hydroxy-5-nitrophenyl)ethanone. This study provided insights into intra- and intermolecular bonding features, highlighting the pi-delocalisation throughout the molecule (Hibbs et al., 2003).
Biological Applications and Studies
Antimicrobial Activities : Sherekar et al. (2022) synthesized and characterized a compound derived from 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone, demonstrating excellent antimicrobial activities due to the presence of chlorine as a substituent (Sherekar et al., 2022).
Microwave-Assisted Synthesis of Chalcone Derivatives : Katade et al. (2008) explored the synthesis of chalcone derivatives using microwave energy, utilizing a compound similar to 1-(5-Chloro-2-ethoxyphenyl)ethanone. These derivatives were screened for their antimicrobial activity against various bacteria (Katade et al., 2008).
Synthesis of Bioactive Compounds : Studies have explored the synthesis of various bioactive compounds using derivatives of 1-(5-Chloro-2-ethoxyphenyl)ethanone, demonstrating their potential in developing new therapeutic agents. These studies highlight the versatility and significance of 1-(5-Chloro-2-ethoxyphenyl)ethanone in pharmaceutical research.
Safety and Hazards
特性
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJSSHKRAGBRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-ethoxyphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



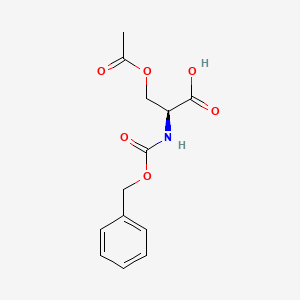
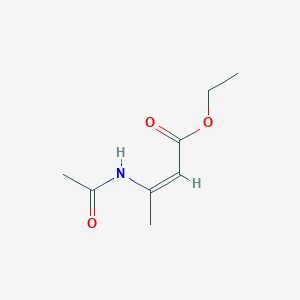
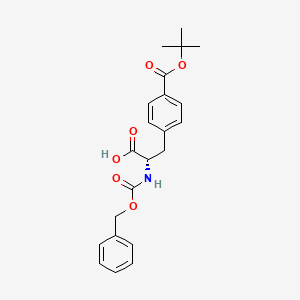
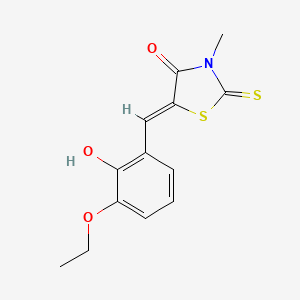
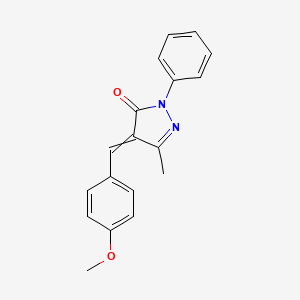
![2-[(2-Chloroethyl)amino]ethyl benzoate hcl](/img/structure/B3024448.png)
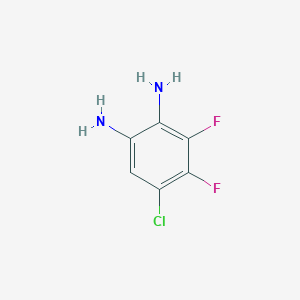
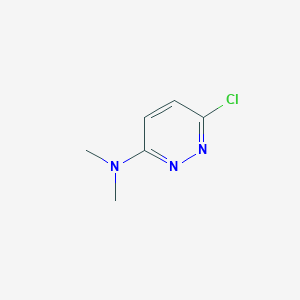
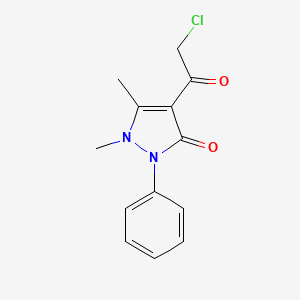
![6-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3024455.png)
![2-[(4-Chlorobenzyl)thio]aniline](/img/structure/B3024456.png)
